(4-Aminobutoxy)cycloheptane
Overview
Description
(4-Aminobutoxy)cycloheptane is an organic compound with the molecular formula C11H23NO It is a cycloalkane derivative, featuring a seven-membered ring with an aminobutoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobutoxy)cycloheptane typically involves the reaction of cycloheptanol with 4-aminobutanol under specific conditions. One common method is to use a dehydration reaction facilitated by an acid catalyst to form the ether linkage between the cycloheptane ring and the aminobutyl group . The reaction conditions often include elevated temperatures and the presence of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Aminobutoxy)cycloheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the aminobutoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce cycloheptanol derivatives.
Scientific Research Applications
(4-Aminobutoxy)cycloheptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Aminobutoxy)cycloheptane involves its interaction with specific molecular targets and pathways. The aminobutoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cycloheptane ring provides a rigid scaffold that can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cycloheptanol: A precursor in the synthesis of (4-Aminobutoxy)cycloheptane.
4-Aminobutanol: Another precursor used in the synthesis process.
Cycloheptanone: A related compound that can be formed through oxidation reactions.
Uniqueness
This compound is unique due to its combination of a cycloheptane ring and an aminobutoxy substituent This structure imparts specific chemical and physical properties that differentiate it from other cycloalkane derivatives
Properties
IUPAC Name |
4-cycloheptyloxybutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c12-9-5-6-10-13-11-7-3-1-2-4-8-11/h11H,1-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVVRCMXODKEKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)OCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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